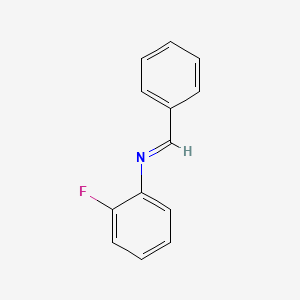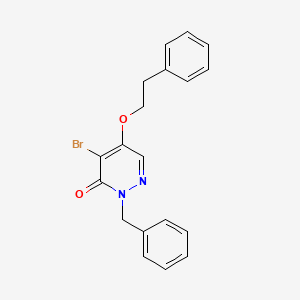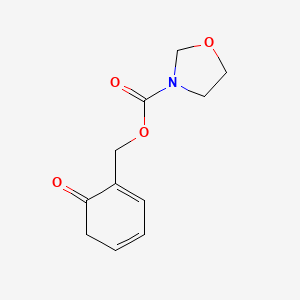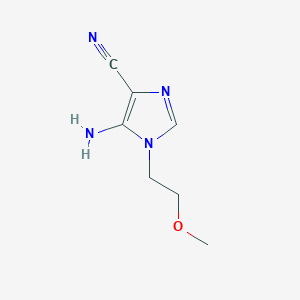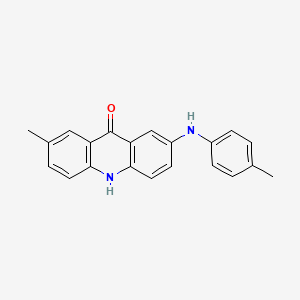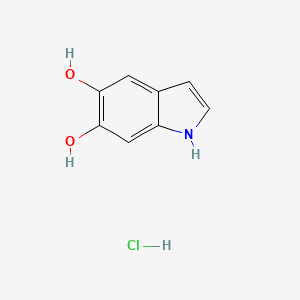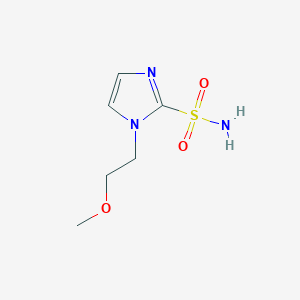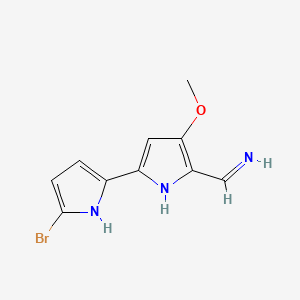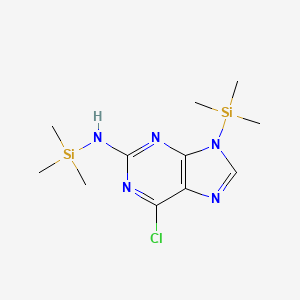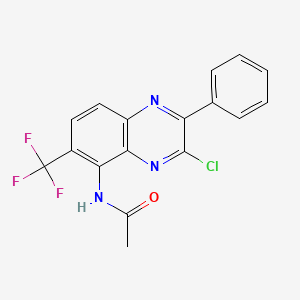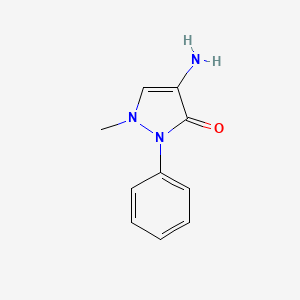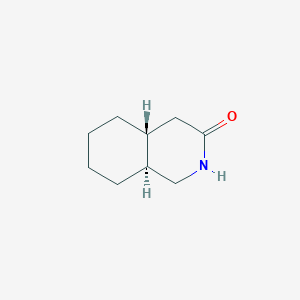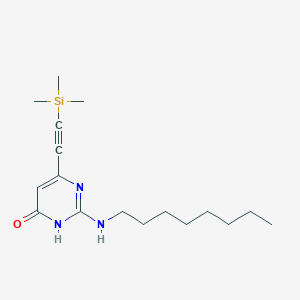
2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of an octylamino group and a trimethylsilyl-ethynyl group attached to the pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of the Octylamino Group: The octylamino group can be introduced via nucleophilic substitution, where an octylamine reacts with a halogenated pyrimidinone intermediate.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached using a Sonogashira coupling reaction, where a trimethylsilyl-acetylene reacts with a halogenated pyrimidinone intermediate in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the pyrimidinone core or the attached groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The exact mechanism of action of 2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Octylamino)-6-ethynylpyrimidin-4(1H)-one: Lacks the trimethylsilyl group, which may affect its reactivity and solubility.
2-(Octylamino)-4(1H)-pyrimidinone:
Uniqueness
2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one is unique due to the presence of both the octylamino and trimethylsilyl-ethynyl groups. These groups confer specific chemical properties, such as increased lipophilicity and potential for further functionalization, making it a versatile compound for various research applications.
Propriétés
Numéro CAS |
865366-48-9 |
|---|---|
Formule moléculaire |
C17H29N3OSi |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
2-(octylamino)-4-(2-trimethylsilylethynyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H29N3OSi/c1-5-6-7-8-9-10-12-18-17-19-15(14-16(21)20-17)11-13-22(2,3)4/h14H,5-10,12H2,1-4H3,(H2,18,19,20,21) |
Clé InChI |
XXKGKIHPILMAKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1=NC(=CC(=O)N1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


